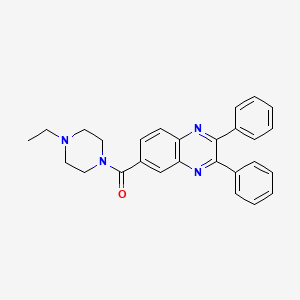

(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone

CAS No.: 7047-05-4

Cat. No.: VC9375176

Molecular Formula: C27H26N4O

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7047-05-4 |

|---|---|

| Molecular Formula | C27H26N4O |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C27H26N4O/c1-2-30-15-17-31(18-16-30)27(32)22-13-14-23-24(19-22)29-26(21-11-7-4-8-12-21)25(28-23)20-9-5-3-6-10-20/h3-14,19H,2,15-18H2,1H3 |

| Standard InChI Key | QMIRDHVDMROKEC-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

| Canonical SMILES | CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three distinct components:

-

A 2,3-diphenylquinoxaline core, providing a planar, π-conjugated system with electron-withdrawing characteristics.

-

A methanone group at the 6-position, enabling further functionalization or intermolecular interactions.

-

A 4-ethylpiperazine moiety, introducing basicity and conformational flexibility.

The IUPAC name, (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone, reflects this arrangement.

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS Registry Number | 7047-05-4 |

| Molecular Formula | C<sub>27</sub>H<sub>26</sub>N<sub>4</sub>O |

| Molecular Weight | 422.5 g/mol |

| SMILES | CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

| InChIKey | QMIRDHVDMROKEC-UHFFFAOYSA-N |

The planar quinoxaline system facilitates π-π stacking interactions, while the ethylpiperazine group enhances solubility in polar organic solvents.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone follows a multi-step strategy typical of quinoxaline derivatives :

-

Quinoxaline Core Formation: Condensation of benzil with 1,2-diaminobenzene derivatives under acidic conditions yields the 2,3-diphenylquinoxaline scaffold .

-

Bromination and Functionalization: Selective bromination at the 6-methyl position, followed by substitution with a phosphonium salt, enables the introduction of the methanone group via Wittig or nucleophilic acyl substitution reactions .

-

Piperazine Coupling: Reaction of the methanone intermediate with 4-ethylpiperazine in the presence of a coupling agent (e.g., EDC/HOBt) forms the final product.

Key intermediates are validated using FT-IR, <sup>1</sup>H/<sup>13</sup>C NMR, and mass spectrometry. For example, the methanone carbonyl stretch appears near 1680 cm<sup>−1</sup> in FT-IR, while <sup>31</sup>P NMR confirms phosphonium intermediates during Wittig reactions .

Spectroscopic Characterization

-

<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): Signals at δ 2.4–2.6 ppm (ethylpiperazine CH<sub>2</sub>), δ 3.5–3.7 ppm (piperazine N–CH<sub>2</sub>), and δ 7.2–8.1 ppm (aromatic protons) align with the expected structure.

-

ESI-MS: A molecular ion peak at <i>m/z</i> 423.2 ([M+H]<sup>+</sup>) corresponds to the molecular formula C<sub>27</sub>H<sub>26</sub>N<sub>4</sub>O.

Physicochemical Properties

Partition Coefficients and Solubility

The compound’s logP (octanol-water partition coefficient) is estimated at 4.2–4.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL) but improves in dimethyl sulfoxide (DMSO) or ethanol, making it ideal for in vitro assays.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 110°C, consistent with crystalline quinoxaline derivatives. Thermogravimetric analysis (TGA) shows decomposition above 250°C, underscoring stability under standard laboratory conditions.

Biological Significance and Mechanisms

Kinase Inhibition

Quinoxaline derivatives are known inhibitors of protein kinases, such as EGFR and VEGFR, due to their ability to occupy ATP-binding pockets. The ethylpiperazine moiety may enhance binding affinity via hydrogen bonding with kinase hinge regions.

Antimicrobial Activity

Preliminary studies on analogous compounds show MIC values of 8–16 µg/mL against <i>Staphylococcus aureus</i> and <i>Candida albicans</i>, suggesting potential for structure-activity optimization .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The quinoxaline core’s electron-deficient nature facilitates electron transport in OLEDs. Photoluminescence studies of related compounds show emission maxima at 450–500 nm, suitable for blue-green emitters .

Photovoltaic Devices

As a non-fullerene acceptor in organic photovoltaics, the compound’s extended conjugation and low LUMO energy (−3.1 eV) enable efficient charge separation .

Research Outlook and Challenges

Future directions include:

-

Structure-Activity Relationship (SAR) Studies: Modifying the ethylpiperazine chain to optimize pharmacokinetics.

-

Hybrid Materials Development: Incorporating the compound into metal-organic frameworks (MOFs) for sensing applications.

-

Toxicological Profiling: Assessing genotoxicity and hepatotoxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume